molecular formula C19H21N5O3 B11150264 N-(3-{[2-(4-methoxy-1H-indol-1-yl)ethyl]amino}-3-oxopropyl)-2-pyrazinecarboxamide

N-(3-{[2-(4-methoxy-1H-indol-1-yl)ethyl]amino}-3-oxopropyl)-2-pyrazinecarboxamide

Cat. No.: B11150264
M. Wt: 367.4 g/mol
InChI Key: ITTLMVAJWGNOII-UHFFFAOYSA-N
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Description

N-(3-{[2-(4-methoxy-1H-indol-1-yl)ethyl]amino}-3-oxopropyl)-2-pyrazinecarboxamide is a complex organic compound that features both indole and pyrazine moieties. Indole derivatives are known for their significant biological activities, while pyrazine derivatives are often used in pharmaceuticals and agrochemicals. This compound’s unique structure makes it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-{[2-(4-methoxy-1H-indol-1-yl)ethyl]amino}-3-oxopropyl)-2-pyrazinecarboxamide typically involves multiple steps. One common method includes the Fischer indole synthesis, where an indole derivative is formed through the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst . The pyrazinecarboxamide moiety can be introduced through a coupling reaction with an appropriate pyrazine derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-{[2-(4-methoxy-1H-indol-1-yl)ethyl]amino}-3-oxopropyl)-2-pyrazinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form different products.

    Reduction: The carbonyl group in the oxopropyl chain can be reduced to an alcohol.

    Substitution: The methoxy group on the indole ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-2,3-dione derivatives.

Scientific Research Applications

N-(3-{[2-(4-methoxy-1H-indol-1-yl)ethyl]amino}-3-oxopropyl)-2-pyrazinecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-{[2-(4-methoxy-1H-indol-1-yl)ethyl]amino}-3-oxopropyl)-2-pyrazinecarboxamide involves its interaction with specific molecular targets and pathways. For instance, indole derivatives are known to interact with various receptors and enzymes in the body, leading to their biological effects . The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxy-1H-indol-1-yl)acetamide
  • N-(2-(1H-Indol-3-yl)ethyl)-2-(4-methoxyphenyl)acetamide

Uniqueness

N-(3-{[2-(4-methoxy-1H-indol-1-yl)ethyl]amino}-3-oxopropyl)-2-pyrazinecarboxamide is unique due to its combination of indole and pyrazine moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C19H21N5O3

Molecular Weight

367.4 g/mol

IUPAC Name

N-[3-[2-(4-methoxyindol-1-yl)ethylamino]-3-oxopropyl]pyrazine-2-carboxamide

InChI

InChI=1S/C19H21N5O3/c1-27-17-4-2-3-16-14(17)6-11-24(16)12-10-22-18(25)5-7-23-19(26)15-13-20-8-9-21-15/h2-4,6,8-9,11,13H,5,7,10,12H2,1H3,(H,22,25)(H,23,26)

InChI Key

ITTLMVAJWGNOII-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1C=CN2CCNC(=O)CCNC(=O)C3=NC=CN=C3

Origin of Product

United States

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